molecular formula C23H22FN7O2 B13336651 P21d hydrochloride

P21d hydrochloride

Cat. No.: B13336651
M. Wt: 447.5 g/mol
InChI Key: YLOQNKKMSVHVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P21d hydrochloride is a potent and selective inhibitor of breast tumor kinase (BRK), also known as protein tyrosine kinase 6 (PTK6). This compound has shown significant efficacy in inhibiting the activity of BRK, with an IC50 value of 30 nanomolar. It is primarily used in research settings to study its effects on breast cancer cells, particularly in the context of triple-negative breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P21d hydrochloride involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyrazine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

P21d hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

P21d hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of BRK and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cellular processes such as migration, invasion, and epithelial-mesenchymal transition (EMT) in cancer cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other BRK-related malignancies.

    Industry: Utilized in the development of novel cancer therapies and as a reference compound in drug discovery

Mechanism of Action

P21d hydrochloride exerts its effects by inhibiting the activity of breast tumor kinase (BRK). The inhibition of BRK leads to the downregulation of SNAIL protein, restoration of E-cadherin expression, and suppression of cell migration. This mechanism is particularly relevant in the context of triple-negative breast cancer, where BRK plays a crucial role in promoting metastasis and resistance to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P21d Hydrochloride

This compound is unique due to its high selectivity for BRK over other kinases such as Aurora B kinase and Lck. This selectivity makes it a valuable tool for studying BRK-specific pathways and developing targeted therapies for BRK-related cancers .

Properties

Molecular Formula

C23H22FN7O2

Molecular Weight

447.5 g/mol

IUPAC Name

[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C23H22FN7O2/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29)

InChI Key

YLOQNKKMSVHVDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6

Origin of Product

United States

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